![molecular formula C24H40O5 B1468322 Cholic-24-13C acid CAS No. 52886-36-9](/img/structure/B1468322.png)
Cholic-24-13C acid
Overview
Description
Cholic-24-13C acid is a bile acid used for the treatment of bile acid synthesis disorders due to single enzyme defects and as an adjunctive treatment of peroxisomal disorders with disrupted liver function . It is a major primary bile acid produced in the liver and usually conjugated with glycine or taurine . The empirical formula is 13CC23H40O5 .
Synthesis Analysis
An improved synthesis of 24-13C-labeled bile acids has been achieved using formyl derivatives of bile acids and a modified lead tetraacetate procedure . The formylated bile acids were degraded by lead tetraacetate and lithium chloride to formylated 23-chloronorcholanes in 72-83% yield . Formylated 23-chloronorcholanes were converted to nitriles in dimethylformamide, which were then hydrolyzed to obtain C-24 labeled bile acids in yield of 80-90% of labeled sodium cyanide used .Molecular Structure Analysis
The molecular weight of Cholic-24-13C acid is 409.56 . The InChI key is BHQCQFFYRZLCQQ-HFINQHRVSA-N .Chemical Reactions Analysis
The formylated bile acids were degraded by lead tetraacetate and lithium chloride to formylated 23-chloronorcholanes . These were then converted to nitriles in dimethylformamide, which were subsequently hydrolyzed to obtain C-24 labeled bile acids .Physical And Chemical Properties Analysis
Cholic-24-13C acid is a solid substance . Its melting point is 200-201 °C (lit.) .Scientific Research Applications
Metabolic Tracer Studies
Cholic-24-13C acid: is a valuable tool for metabolic tracer studies due to its stable carbon-13 isotope label at the 24th carbon position. This stability allows for precise tracking of bile acid metabolism without the radiation hazards associated with other isotopic labels . It’s particularly useful in clinical investigations involving infants, pregnant women, and the general population.
Synthesis of Labeled Bile Acids
The compound serves as a key intermediate in the synthesis of labeled bile acids. An improved synthesis method using formyl esters and a modified lead tetraacetate procedure has been developed, which results in higher yield and purer products . This advancement is significant for producing 24-13C labeled bile acids more efficiently and cost-effectively.
Clinical Diagnostic Standards
In clinical diagnostics, Cholic-24-13C acid is used as an internal standard for the quantification of cholic acid via gas chromatography or liquid chromatography-mass spectrometry (GC- or LC-MS) . This application is crucial for accurate measurement of bile acid concentrations in biological samples.
Study of Bile Acid Kinetics
The isotopically labeled form of cholic acid is instrumental in studying bile acid kinetics. It helps in understanding the dynamics of bile acid circulation within the body, which is essential for diagnosing and treating bile acid-related disorders .
Research on Bile Acid Metabolism
Cholic-24-13C acid: aids in researching the metabolic pathways of bile acids. It’s used to investigate the transformation of primary bile acids like cholic acid into secondary bile acids by intestinal microbiota . This research has implications for understanding gastrointestinal diseases and metabolic conditions.
Development of Therapeutic Agents
The compound’s role in the synthesis of labeled bile acids also extends to the development of therapeutic agents. By understanding bile acid metabolism, researchers can design drugs that modulate this pathway to treat diseases like dyslipidemia and other metabolic disorders .
Nutritional Studies
In nutritional science, Cholic-24-13C acid can be used to study the effects of diet on bile acid metabolism. For instance, it can help assess how different dietary components influence the production and transformation of bile acids in the body .
Future Directions
The use of compounds labeled with stable isotopes as metabolic tracers has gained importance in clinical investigation . The development of an efficient synthesis to maximize the use of starting material and to lower the cost of synthesis by simplifying the procedure would reduce the cost of 13C-labeled bile acids for clinical application .
properties
IUPAC Name |
(4R)-4-[(3R,5S,7R,8R,9S,10S,12S,13R,14S,17R)-3,7,12-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl](113C)pentanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H40O5/c1-13(4-7-21(28)29)16-5-6-17-22-18(12-20(27)24(16,17)3)23(2)9-8-15(25)10-14(23)11-19(22)26/h13-20,22,25-27H,4-12H2,1-3H3,(H,28,29)/t13-,14+,15-,16-,17+,18+,19-,20+,22+,23+,24-/m1/s1/i21+1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BHQCQFFYRZLCQQ-HFINQHRVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC(=O)O)C1CCC2C1(C(CC3C2C(CC4C3(CCC(C4)O)C)O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CC[13C](=O)O)[C@H]1CC[C@@H]2[C@@]1([C@H](C[C@H]3[C@H]2[C@@H](C[C@H]4[C@@]3(CC[C@H](C4)O)C)O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H40O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Cholic-24-13C acid | |
CAS RN |
52886-36-9 | |
Record name | Cholic acid, 24-C-13 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052886369 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | CHOLIC ACID, 24-C-13 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5Z5T260AYI | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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